Cas no 886768-41-8 (tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate)

tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate structure
886768-41-8 structure
商品名:tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate
CAS番号:886768-41-8
MF:C16H21F3N2O3
メガワット:346.344754934311
CID:6221683
PubChem ID:72210217

tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate
    • (S)-3-(4-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • EN300-1881794
    • 3-(4-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1228542-80-0
    • tert-Butyl 3-(4-(trifluoromethoxy)phenyl)piperazine-1-carboxylate
    • AB46510
    • AB46516
    • AB46513
    • (R)-3-(4-TRIFLUOROMETHOXY-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1228553-60-3
    • tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
    • 886768-41-8
    • インチ: 1S/C16H21F3N2O3/c1-15(2,3)24-14(22)21-9-8-20-13(10-21)11-4-6-12(7-5-11)23-16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
    • InChIKey: WAPFKQVAUFCGAT-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1C=CC(=CC=1)C1CN(C(=O)OC(C)(C)C)CCN1)(F)F

計算された属性

  • せいみつぶんしりょう: 346.15042702g/mol
  • どういたいしつりょう: 346.15042702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 4
  • 複雑さ: 429
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 50.8Ų

tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1881794-2.5g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
2.5g
$2071.0 2023-09-18
Enamine
EN300-1881794-0.1g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
0.1g
$930.0 2023-09-18
Enamine
EN300-1881794-1g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
1g
$1057.0 2023-09-18
Enamine
EN300-1881794-1.0g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
1g
$1343.0 2023-06-02
Enamine
EN300-1881794-0.5g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
0.5g
$1014.0 2023-09-18
Enamine
EN300-1881794-0.25g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
0.25g
$972.0 2023-09-18
Enamine
EN300-1881794-0.05g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
0.05g
$888.0 2023-09-18
Enamine
EN300-1881794-5g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
5g
$3065.0 2023-09-18
Enamine
EN300-1881794-10g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
10g
$4545.0 2023-09-18
Enamine
EN300-1881794-10.0g
tert-butyl 3-[4-(trifluoromethoxy)phenyl]piperazine-1-carboxylate
886768-41-8
10g
$5774.0 2023-06-02

tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate 関連文献

tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylateに関する追加情報

Comprehensive Overview of tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate (CAS No. 886768-41-8)

tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate (CAS No. 886768-41-8) is a specialized piperazine derivative with significant applications in pharmaceutical and chemical research. This compound, characterized by its trifluoromethoxy and tert-butyl carboxylate functional groups, has garnered attention for its potential role in drug discovery and development. Researchers are increasingly exploring its utility as a building block for synthesizing novel bioactive molecules, particularly in the context of central nervous system (CNS) targeting compounds.

The structural uniqueness of tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate lies in its piperazine core, which is a common motif in many psychoactive and neurologically active pharmaceuticals. The presence of the trifluoromethoxy group enhances its lipophilicity, potentially improving blood-brain barrier penetration—a critical factor for CNS drug candidates. This property aligns with current trends in neuropharmacology, where researchers seek compounds with optimized pharmacokinetic profiles.

In recent years, the demand for piperazine-based intermediates like CAS No. 886768-41-8 has surged due to their versatility in medicinal chemistry. The compound’s carboxylate protection group (tert-butyl) offers synthetic flexibility, enabling selective deprotection for further functionalization. This feature is particularly valuable in high-throughput screening and combinatorial chemistry, where rapid modification of molecular scaffolds is essential.

From an industrial perspective, tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate is often discussed in forums focusing on custom synthesis and contract research organizations (CROs). Its synthesis typically involves multistep organic reactions, including Boc protection and aryl coupling, which are topics of interest for chemists optimizing green chemistry protocols. Environmental considerations, such as reducing solvent waste and improving atom economy, are frequently associated with its production.

The compound’s relevance extends to academic research, where it serves as a reference standard for studying structure-activity relationships (SAR) in G-protein-coupled receptor (GPCR) ligands. Given the rising interest in personalized medicine, CAS No. 886768-41-8 is occasionally cited in investigations targeting neurotransmitter modulation. Its potential interactions with serotonin or dopamine receptors remain a subject of speculative research, though rigorous clinical data are yet to be published.

For suppliers and distributors, tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate is cataloged under high-purity chemical reagents, often with HPLC/GC-MS certification. Quality control metrics, such as residual solvent levels and enantiomeric purity, are critical for end-users in preclinical development. Discussions in chemical marketplaces frequently highlight the need for scalable synthesis routes to meet growing demand.

Emerging applications of this compound include its use in proteomics research and bioconjugation, where its reactive handles enable linkage to fluorescent tags or affinity probes. Such innovations align with the broader life sciences trend toward multifunctional chemical tools. Additionally, computational chemists leverage its structure in molecular docking studies to predict binding affinities for orphan receptors.

In summary, tert-butyl 3-4-(trifluoromethoxy)phenylpiperazine-1-carboxylate (CAS No. 886768-41-8) represents a versatile chemical entity with multifaceted applications. Its significance spans drug discovery, material science, and biochemical research, reflecting the compound’s adaptability to evolving scientific needs. As precision chemistry advances, this piperazine derivative is poised to remain a focal point in interdisciplinary research.

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